BenchChemオンラインストアへようこそ!

8-Hydroxy Loxapine-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

8-Hydroxy Loxapine-d3 is a deuterated analog of 8-Hydroxy Loxapine, a major inactive metabolite of the antipsychotic drug Loxapine. With the molecular formula C18H15D3ClN3O2 and a molecular weight of 346.83 g/mol, this compound features three deuterium atoms replacing hydrogens on the piperazine methyl group.

Molecular Formula C18H18ClN3O2
Molecular Weight 346.829
CAS No. 1189863-10-2
Cat. No. B564789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Loxapine-d3
CAS1189863-10-2
Synonyms2-Chloro-11-[4-(methyl-d3)-1-piperazinyl]dibenz[b,f][1,4]oxazepin-8-ol; 
Molecular FormulaC18H18ClN3O2
Molecular Weight346.829
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3
InChIKeyVNJRIWXLPIYFGI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy Loxapine-d3 (CAS 1189863-10-2): A Deuterated Internal Standard for Loxapine Metabolite Quantification


8-Hydroxy Loxapine-d3 is a deuterated analog of 8-Hydroxy Loxapine, a major inactive metabolite of the antipsychotic drug Loxapine [1]. With the molecular formula C18H15D3ClN3O2 and a molecular weight of 346.83 g/mol, this compound features three deuterium atoms replacing hydrogens on the piperazine methyl group . Its primary role is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of the non-deuterated 8-Hydroxy Loxapine metabolite in complex biological matrices [2].

Why 8-Hydroxy Loxapine-d3 Outperforms Non-Deuterated and Alternative Analogs in Analytical Workflows


Substituting 8-Hydroxy Loxapine-d3 with non-deuterated 8-Hydroxy Loxapine or other structural analogs is not analytically viable due to the fundamental requirement of mass spectrometry-based quantification. The non-deuterated metabolite cannot serve as an internal standard because it is the target analyte itself, leading to signal convolution and an inability to correct for sample preparation and ionization variability [1]. While alternative deuterated analogs like Loxapine-d3 or Loxapine-d8 exist, they are structurally different from 8-Hydroxy Loxapine and may exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency, introducing systematic bias rather than accurately tracking the metabolite of interest .

Quantifiable Differentiation: 8-Hydroxy Loxapine-d3 Against Its Closest Comparators


Isotopic Purity and Matrix Effect Correction

8-Hydroxy Loxapine-d3 provides a unique mass shift (+3 Da) from the non-deuterated metabolite, enabling it to serve as an ideal internal standard for LC-MS/MS. This allows for near-identical extraction recovery and ionization efficiency, thereby correcting for matrix effects . In contrast, using a non-deuterated analog or a structurally different compound as an internal standard can lead to variable recovery and ionization, compromising method accuracy and precision [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Comparative Analytical Performance in a Validated GLC/MS Assay

In a validated GLC/MS assay for loxapine in human biofluids and tissues, Loxapine-d3 (a close structural analog) was used as the internal standard [1]. This method achieved a limit of quantification (LOQ) of 2 ng/mL for loxapine with a precision of approximately 6% [1]. While direct data for 8-Hydroxy Loxapine-d3 is not available in this specific study, it represents a class-level inference that deuterated internal standards, in general, enable precise quantification at low ng/mL levels in complex biological matrices, a performance level unattainable with non-isotopic internal standards [1].

GLC/MS Method Validation Precision

Metabolic Pathway Differentiation: CYP1A2 vs. CYP2D6 Specificity

The formation of 8-Hydroxy Loxapine is specifically catalyzed by CYP1A2, whereas the active metabolite 7-Hydroxy Loxapine is formed by CYP2D6 [1]. This distinct metabolic pathway makes 8-Hydroxy Loxapine a valuable biomarker for CYP1A2 activity and for studying drug-drug interactions involving this enzyme [1]. 8-Hydroxy Loxapine-d3, as its deuterated analog, is the essential tool for accurately quantifying this specific metabolite without interference.

Drug Metabolism Cytochrome P450 In Vitro

Pharmacological Activity Profile: Inactive vs. Active Metabolite

8-Hydroxy Loxapine is an inactive metabolite, while 7-Hydroxy Loxapine is 4-5 times more active than the parent drug loxapine [1]. This stark difference in pharmacological activity means that quantifying only the parent drug or total metabolites would provide an incomplete picture of drug exposure and effect. The use of 8-Hydroxy Loxapine-d3 is critical for accurately measuring the inactive metabolite pool, which is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding the safety profile of loxapine.

Pharmacology Metabolite Activity Receptor Binding

Primary Application Scenarios for 8-Hydroxy Loxapine-d3 Based on Verified Evidence


LC-MS/MS Method Development and Validation for Loxapine Metabolite Quantification

8-Hydroxy Loxapine-d3 is the gold standard internal standard for developing and validating LC-MS/MS methods to quantify 8-Hydroxy Loxapine in biological matrices (e.g., plasma, urine, tissue). Its near-identical physicochemical properties to the target analyte ensure accurate compensation for matrix effects and analytical variability [1].

Pharmacokinetic and Bioequivalence Studies of Loxapine Formulations

In clinical trials evaluating the pharmacokinetics or bioequivalence of loxapine, accurate quantification of both active (7-Hydroxy Loxapine) and inactive (8-Hydroxy Loxapine) metabolites is crucial. 8-Hydroxy Loxapine-d3 enables the precise measurement of the major inactive metabolite, contributing essential data for comprehensive PK/PD analysis [2].

In Vitro Drug-Drug Interaction (DDI) and CYP1A2 Phenotyping Studies

As 8-Hydroxy Loxapine formation is exclusively mediated by CYP1A2, its quantification using 8-Hydroxy Loxapine-d3 as an internal standard is a valuable tool for in vitro studies assessing CYP1A2 activity, inhibition, or induction by other drug candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy Loxapine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.